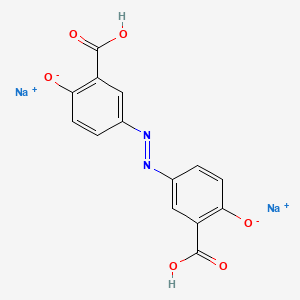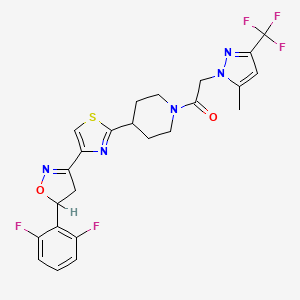
Oxathiapiprolin
Descripción general
Descripción
Oxathiapiprolin is a fungicide that is used against several fungal diseases including downy mildew and various Phytophthora species including late blight on crops such as vegetables, ornamentals, and turf . It is used as a fungicide on grapes, potatoes, tomatoes, and aubergines .
Synthesis Analysis
This compound was developed with high antifungal activity and a novel target protein. It is used in the control of oomycetes for crop protection . The structural modifications of this compound are summarized in the literature .
Molecular Structure Analysis
This compound has a complex molecular structure, containing a pyrazole ring, thiazole ring, and isoxazoline ring . Its molecular formula is C24H22F5N5O2S .
Chemical Reactions Analysis
This compound has been found to activate plant disease resistance against Pst DC3000 by enhancing callose deposition, H2O2 accumulation, and hormone SA and JA production . It also affects the structure and diversity of soil microbial communities .
Physical And Chemical Properties Analysis
This compound has a melting point of 146–148 °C. It is soluble in water at 0.175 mg l−1. Its log Kow is 3.67 and Kfoc is 8368 g kg−1. The vapor pressure at 20 °C is 1.14 × 10−6 Pa. It is stable under hydrolysis and has an aqueous photolysis DT50 of about 15 days. Its degradation in soil DT50 is about 90 days .
Aplicaciones Científicas De Investigación
Discovery and Efficacy : Oxathiapiprolin is a new class of piperidinyl thiazole isoxazoline fungicides. It shows exceptional activity against plant diseases caused by oomycete pathogens due to its inhibition of an oxysterol binding protein, offering preventative, curative, and residual efficacy against key diseases in grapes, potatoes, and vegetables (Pasteris et al., 2016).
Green Synthesis and Agrichemical Applications : this compound has high antifungal activity and targets a novel protein. It is used for oomycetes control in crop protection. The structural modifications of this compound are summarized, highlighting its importance in developing new fungicides (Li et al., 2022).
Inhibition of Oomycete Life Cycle : this compound inhibits all stages in the asexual life cycle of Pseudoperonospora cubensis, the causal agent of cucurbit downy mildew. It affects zoospore release, cystospore germination, lesion formation, and sporulation, demonstrating broad-spectrum activity (Cohen, 2015).
Mutations and Resistance : Research confirms that mutations in ORP1 confer resistance to this compound. This is verified using CRISPR/Cas9 in Phytophthora capsici and P. sojae. Understanding these mutations is crucial for developing novel oxysterol-binding protein homolog inhibitor fungicides (Miao et al., 2018).
Plant Disease Resistance Activation : this compound activates plant disease resistance against non-target pathogens in Arabidopsis, tobacco, and tomato plants. It enhances callose deposition and hormone production, making it a novel chemical inducer for plant defense mechanisms (Peng et al., 2020).
Enantioseparation and Monitoring : A study developed a method for quantifying this compound enantiomers in grapes, emphasizing the importance of distinguishing enantiomers for accurate risk assessment in agricultural produces (Liu et al., 2020).
Mecanismo De Acción
Target of Action
Oxathiapiprolin primarily targets the Oxysterol Binding Protein (OSBP) in Oomycetes . OSBPs are implicated in the movement of lipids between membranes, among other processes .
Mode of Action
This compound acts by inhibiting the OSBP, a novel fungal target . This inhibition results in excellent preventative, curative, and residual efficacy against key diseases of various crops .
Biochemical Pathways
This compound has been shown to activate plant disease resistance against certain pathogens . It enhances callose deposition and H2O2 accumulation in treated plants under the induction of flg22, a pathogen-associated molecular pattern (PAMP) treatment . Furthermore, increased levels of free salicylic acid (SA) and jasmonic acid (JA) were detected in the this compound-treated plants compared to the mock-treated ones under the challenge of Pst DC3000 .
Pharmacokinetics
It’s known that this compound exhibits high inhibitory activity against phytophthora sojae , indicating its bioavailability in the organism. More research would be needed to outline the compound’s ADME properties fully.
Result of Action
This compound activates the plant disease resistance against Pst DC3000 by enhancing the callose deposition, H2O2 accumulation, and hormone SA and JA production . It also causes severe mycelial damage and modulates osmotic and cell wall stress .
Action Environment
This compound is developed for use against several fungal diseases including downy mildew and various Phytophthora species including late blight on crops including vegetables, ornamentals, and turf . It’s expected to be relatively persistent in sediment systems . The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other organisms, soil composition, and climate conditions.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Oxathiapiprolin is a member of the piperidinyl thiazole isoxazoline class, targeting the oxysterol binding protein with a new biochemical mode of action . It prevents zoospore germination, sporangia germination, and mycelial growth, as well as inhibiting zoospore release .
Cellular Effects
This compound can activate the plant disease resistance against Pseudomonas syringae pv tomato (Pst) DC3000, a non-target pathogen of this compound, in Arabidopsis, tobacco, and tomato plants . It enhances callose deposition and H2O2 accumulation in the this compound-treated Arabidopsis under the induction of flg22 as the pathogen-associated molecular pattern (PAMP) treatment .
Molecular Mechanism
The mechanism of action of this compound involves binding to the oxysterol-binding protein in Oomycetes . This binding interaction inhibits the growth of the pathogen and prevents the development of the disease.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a significant impact on the abundance and diversity of soil fungi over time . It changes the structure of soil fungal communities, with Ascomycota and Mortierellomycota being the most affected .
Dosage Effects in Animal Models
In metabolism studies conducted in rats, this compound was moderately absorbed at the low dose (10 mg/kg bw) and showed evidence of saturation at the high dose (200 mg/kg bw), with low absorption .
Metabolic Pathways
The metabolism of the absorbed this compound involved multiple reaction sites, including hydroxylation in various positions, leading to many low-level identified and tentatively identified metabolites in the faeces, bile, and urine .
Transport and Distribution
This compound and famoxadone mainly accumulated in the tomato roots with limited translocation capacity from the roots to the upper part . The root absorption and inhibitor results noted the dominance of the apoplastic and symplastic pathways in the this compound and famoxadone uptake by the tomato roots .
Subcellular Localization
It is known that insoluble cell components (cell organelles and walls) were the dominant storage compartments for this compound .
Propiedades
IUPAC Name |
1-[4-[4-[5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F5N5O2S/c1-13-9-20(24(27,28)29)31-34(13)11-21(35)33-7-5-14(6-8-33)23-30-18(12-37-23)17-10-19(36-32-17)22-15(25)3-2-4-16(22)26/h2-4,9,12,14,19H,5-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQLCKZJGNTRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCC(CC2)C3=NC(=CS3)C4=NOC(C4)C5=C(C=CC=C5F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F5N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893604 | |
| Record name | Oxathiapiprolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003318-67-9 | |
| Record name | Oxathiapiprolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003318-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxathiapiprolin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1003318679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxathiapiprolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxathiapiprolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXATHIAPIPROLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56498AIV8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide](/img/structure/B609718.png)

![4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol](/img/structure/B609721.png)
![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)
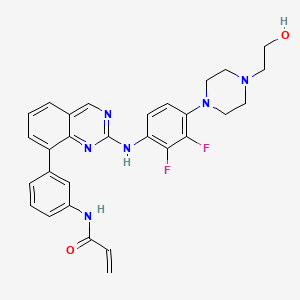
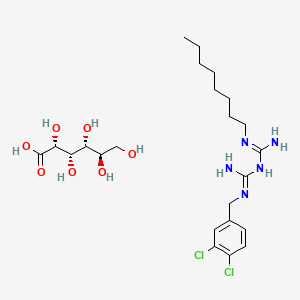


![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)
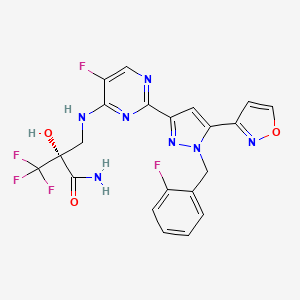
![N-[4-(1-Oxo-1,2,3,4-Tetrahydro-5h-Pyrido[4,3-B]indol-5-Yl)butyl]acetamide](/img/structure/B609734.png)

